4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid
Overview
Description
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole precursor followed by carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the pyrrole ring structure allows for electron delocalization, which can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-carboxyethyl-3,5-dimethylpyrrole: Similar in structure but lacks the additional carboxylic acid group.
3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: Similar but without the carboxyethyl group.
Uniqueness: 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with proteins or other biomolecules.
Properties
IUPAC Name |
4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-5-7(3-4-8(12)13)6(2)11-9(5)10(14)15/h11H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENDBDQFFFJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363773 | |
Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54278-11-4 | |
Record name | 5-Carboxy-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54278-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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